
Mosapride
Vue d'ensemble
Description
Mosapride est un agent gastroprokinétique qui agit comme un agoniste sélectif des récepteurs de la sérotonine 5-HT4. Il est principalement utilisé pour stimuler la motilité gastrique et accélérer la vidange gastrique dans tout le tractus gastro-intestinal. This compound est couramment prescrit pour le traitement de la gastrite, du reflux gastro-œsophagien, de la dyspepsie fonctionnelle et du syndrome du côlon irritable .
Applications De Recherche Scientifique
Functional Dyspepsia (FD)
Mosapride is commonly prescribed for functional dyspepsia, a condition characterized by chronic indigestion. Clinical studies demonstrate that this compound significantly improves dyspeptic symptoms and gastric emptying times.
- Case Study : A meta-analysis involving 587 patients showed that this compound combined with proton pump inhibitors (PPIs) was effective in reducing symptoms in patients resistant to PPI therapy, although its efficacy compared to PPI alone was inconclusive .
Gastroesophageal Reflux Disease (GERD)
This compound has been evaluated for its effectiveness in treating GERD. Studies indicate that it can reduce acid reflux episodes and improve esophageal clearance of refluxate.
- Data Table : Efficacy of this compound in GERD Treatment
Study | Year | Participants | Treatment | Results |
---|---|---|---|---|
Miyamoto et al. | 2008 | 34 | This compound + Rabeprazole | Significant symptom improvement |
Futagami et al. | 2010 | 44 | This compound + Omeprazole | Improved global symptom scores |
Gastroparesis
In diabetic gastroparesis, this compound has shown superior effectiveness compared to placebo, enhancing gastric emptying and alleviating symptoms.
- Research Findings : A recent study found that this compound significantly improved gastric stasis and epigastric pain over a two-week treatment period .
Postoperative Recovery
Recent studies have explored this compound's role in enhancing intestinal motility post-surgery. However, findings have been mixed regarding its effectiveness in improving outcomes after minimally invasive gastrectomy .
Safety and Side Effects
This compound is generally well-tolerated, with few reported side effects. The most common adverse effects include mild gastrointestinal disturbances. A systematic review indicated no significant changes in heart rate or blood pressure following administration, suggesting a favorable safety profile for elderly patients .
This compound vs Other Treatments
Comparative studies have evaluated this compound against other prokinetic agents like domperidone and nortriptyline.
- Data Table : Efficacy Comparison of this compound with Other Agents
Treatment | Efficacy Rate (%) | Statistical Significance |
---|---|---|
This compound CR | 53.7 | P = 0.976 vs Nortriptyline |
Domperidone | Not specified | No significant difference |
Both treatments showed similar improvement rates in dyspeptic symptoms, indicating that this compound is a viable option among other therapies .
Mécanisme D'action
Target of Action
Mosapride primarily targets the 5-HT4 receptors . These receptors are part of the serotonin receptor family and are predominantly found in the gastrointestinal tract . The major active metabolite of this compound, known as M1, additionally acts as a 5-HT3 antagonist .
Mode of Action
This compound, as a 5-HT4 receptor agonist , stimulates these receptors in the gastrointestinal nerve plexus . This stimulation increases the release of acetylcholine , a neurotransmitter that plays a crucial role in muscle contraction . The increased acetylcholine release results in the enhancement of gastrointestinal motility and gastric emptying . The metabolite M1, acting as a 5-HT3 antagonist, further aids in accelerating gastric emptying .
Biochemical Pathways
The activation of 5-HT4 receptors by this compound leads to an increase in the release of acetylcholine. This neurotransmitter then interacts with muscarinic receptors on the smooth muscle cells in the gastrointestinal tract, leading to muscle contraction and thus, enhanced gastrointestinal motility . The overall effect is an acceleration of gastric emptying throughout the whole of the gastrointestinal tract .
Pharmacokinetics
It is known that this compound is subject to first-pass metabolism, which can affect its bioavailability
Result of Action
The primary result of this compound’s action is the stimulation of gastric motility, which can help alleviate symptoms of various gastrointestinal disorders such as chronic gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome . In addition to its prokinetic properties, this compound also exerts anti-inflammatory effects on the gastrointestinal tract and promotes neurogenesis in the gastrointestinal tract, which may prove useful in certain bowel disorders .
Action Environment
The efficacy and stability of this compound’s action can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption and hence, the effectiveness of the drug. Therefore, this compound is recommended to be taken on an empty stomach (i.e., at least one hour before food or two hours after food)
Analyse Biochimique
Biochemical Properties
Mosapride interacts with the 5HT4 receptors in the gastrointestinal tract . These interactions accelerate gastric emptying throughout the whole of the gastrointestinal tract in humans .
Cellular Effects
This compound exerts anti-inflammatory effects on the gastrointestinal tract which may contribute to some of its therapeutic effects . It also promotes neurogenesis in the gastrointestinal tract which may prove useful in certain bowel disorders . The neurogenesis is due to this compound’s effect on the 5-HT4 receptor where it acts as an agonist .
Molecular Mechanism
This compound acts as a selective 5HT4 agonist . This means it binds to the 5HT4 receptors, stimulating them and leading to increased gastrointestinal motility . , blocking the action of serotonin at these receptors.
Dosage Effects in Animal Models
In animal models, this compound has been shown to enhance defecation responses . A small study in patients with Parkinson’s disease and multiple system atrophy has suggested a beneficial effect of this compound on constipation .
Metabolic Pathways
It is known that this compound acts as a selective 5HT4 agonist , suggesting it may be involved in serotonin signaling pathways.
Subcellular Localization
Given its role as a gastroprokinetic agent, it is likely that this compound primarily acts at the cell surface, where it interacts with 5HT4 receptors .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de mosapride implique plusieurs étapes, à partir du 2-chlorotoluène. L'étape initiale implique la nitration du 2-chlorotoluène pour former le 2-chloro-4-nitrotoluène. Cet intermédiaire est ensuite soumis à une réduction pour donner du 2-chloro-4-aminotoluène. L'étape suivante implique l'éthoxylation du 2-chloro-4-aminotoluène pour former le 4-amino-5-chloro-2-éthoxytoluène. Ce composé est ensuite mis à réagir avec la 4-(4-fluorobenzyl)morpholine pour produire du this compound .
Méthodes de production industrielle
Dans les milieux industriels, le citrate de this compound est souvent préparé par des méthodes de granulation humide et de tabletage. Le procédé implique la dissolution du citrate de this compound dans un solvant approprié, suivie du mélange avec des excipients tels que le lactose, la cellulose microcristalline et la polyvinylpolypyrrolidone. Le mélange est ensuite granulé, séché et comprimé en comprimés .
Analyse Des Réactions Chimiques
Types de réactions
Mosapride subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former son dérivé N-oxyde correspondant.
Réduction : Le groupe nitro dans l'intermédiaire 2-chloro-4-nitrotoluène est réduit en groupe amino au cours de la synthèse du this compound.
Substitution : L'étape d'éthoxylation implique une réaction de substitution nucléophile où le groupe éthoxy est introduit.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur au palladium ou de la poudre de fer en conditions acides sont généralement utilisés.
Substitution : L'éthanol ou l'iodure d'éthyle peuvent être utilisés comme agents d'éthoxylation en conditions basiques.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent le dérivé N-oxyde du this compound, le 2-chloro-4-aminotoluène et le 4-amino-5-chloro-2-éthoxytoluène.
Comparaison Avec Des Composés Similaires
Composés similaires
Cisapride : Un autre agent prokinétique qui agit comme un agoniste des récepteurs de la sérotonine 5-HT4 mais qui a été retiré du marché en raison de sa toxicité cardiaque.
Tégasérod : Un agoniste sélectif des récepteurs de la sérotonine 5-HT4 utilisé pour le traitement du syndrome du côlon irritable avec constipation.
Prucalopride : Un agoniste hautement sélectif des récepteurs de la sérotonine 5-HT4 utilisé pour le traitement de la constipation chronique.
Unicité du mosapride
This compound est unique dans sa double action en tant qu'agoniste des récepteurs de la sérotonine 5-HT4 et antagoniste des récepteurs de la sérotonine 5-HT3. Ce double mécanisme améliore son efficacité dans la stimulation de la motilité gastro-intestinale tout en minimisant les effets secondaires tels que la toxicité cardiaque, qui est une préoccupation avec d'autres agents prokinétiques comme la cisapride .
Activité Biologique
Mosapride, a gastroprokinetic agent, is primarily recognized for its role as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. It has gained attention for its therapeutic efficacy in treating functional dyspepsia and other gastrointestinal disorders. This article delves into the biological activities, pharmacokinetics, clinical efficacy, and safety profile of this compound, supported by various studies and findings.
- Chemical Name : 4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate
- Molecular Formula : C21H25ClFN3O3
- Mechanism : this compound enhances gastric motility by selectively stimulating the 5-HT4 receptors, which leads to increased acetylcholine release from enteric neurons. It also antagonizes the 5-HT3 receptors, contributing to its gastroprotective effects .
Pharmacokinetics
A study compared the pharmacokinetic profiles of two formulations of this compound citrate in healthy Korean adults. Key findings include:
Parameter | Test Formulation (Moprid®) | Reference Formulation (Gasmotin®) |
---|---|---|
AUC0-t (ng×h/ml) | 184.4 | 179.6 |
AUC0-∞ (ng×h/ml) | 192.8 | 186.6 |
Cmax (ng/ml) | 98.9 | 84.4 |
Tmax (h) | 0.8 | 0.7 |
Half-life (h) | 2.4 | 2.3 |
The results indicated that both formulations were bioequivalent within the FDA's statistical limits, confirming their interchangeability in clinical settings .
Functional Dyspepsia Treatment
A multicenter trial involving 1,042 patients with functional dyspepsia demonstrated that this compound significantly improved symptoms related to gastric stasis (GSS) and epigastric pain syndrome (EPS). Key outcomes included:
- Improvement in GSS : this compound outperformed teprenone in alleviating GSS.
- Health-related Quality of Life (HR-QOL) : Patients treated with this compound reported enhanced HR-QOL scores.
- Patient Preference : A notable 91% of patients favored this compound over teprenone .
Comparative Studies
In a randomized controlled trial comparing this compound controlled-release (CR) with nortriptyline for dyspepsia management:
Treatment | Overall Improvement (%) | Anxiety/Depression Improvement (%) |
---|---|---|
This compound CR | 53.7 | Significant improvement noted |
Nortriptyline | 54.0 | Significant improvement noted |
Both treatments showed similar efficacy in improving dyspeptic symptoms and associated psychological conditions .
Safety Profile and Side Effects
While this compound is generally well-tolerated, some adverse effects have been documented, including movement disorders in specific cases. A report highlighted a patient who developed severe gait disturbances after prolonged use of this compound, necessitating further investigation into its neurological implications .
Propriétés
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELFRMCRYSPKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048408 | |
Record name | Mosapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112885-41-3 | |
Record name | Mosapride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112885-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mosapride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mosapride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11675 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mosapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOSAPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8MFJ1C0BY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mosapride citrate is a selective serotonin 5-HT4 receptor agonist. [, , ] Binding to 5-HT4 receptors, primarily located in the enteric nervous system of the gastrointestinal (GI) tract, stimulates the release of acetylcholine. [, ] This acetylcholine release enhances GI motility by increasing the frequency and strength of contractions in the stomach, small intestine, and colon. [, , ]
ANone:
A: While specific stability data is not extensively discussed in the papers, one study explored a bi-coated combination capsule containing this compound and probiotics. [] This formulation aimed to improve this compound's solubility and protect the probiotics from degradation in the acidic environment of the stomach. Differential scanning calorimetry (DSC) suggested that this compound within the polymer coating underwent amorphization or molecular dispersion, potentially enhancing its solubility. [] This study highlights the importance of formulation strategies for optimizing this compound delivery.
ANone:
- Absorption: this compound is primarily absorbed in the small intestine. Food intake significantly affects its absorption rate and extent. []
- Distribution: this compound and its metabolites are widely distributed in various tissues, with the highest concentrations found in the duodenum and cecum. []
- Metabolism: this compound undergoes significant first-pass metabolism, primarily by CYP3A enzymes in the liver. [, ] One major metabolite, des-p-fluorobenzyl this compound (M1), possesses 5-HT3 receptor antagonist activity. []
- Excretion: this compound is excreted through urine, feces, and bile. Interestingly, the metabolite M2 (this compound-N-oxide) represents a significant portion of the excreted dose, particularly in urine. []
ANone:
- In vitro: this compound enhances electrically stimulated contractions in isolated guinea pig ileum preparations. [, , ] It also displays 5-HT4 receptor binding affinity in guinea pig ileum, although weaker than Cisapride. []
- In vivo: Animal studies demonstrate this compound's efficacy in improving gastric emptying in various models, including those with induced gastric emptying delay. [, , , ] Studies in dogs show that this compound, in addition to its prokinetic effects, might offer protection against prednisolone-induced gastric mucosal injury. [] This protective effect might be linked to its ability to improve gastric emptying and reduce the incidence of vomiting. []
ANone: The provided research papers do not discuss resistance mechanisms specifically related to this compound.
ANone: Several analytical methods are employed for this compound analysis:
- HPLC: High-performance liquid chromatography (HPLC) coupled with UV or MS/MS detection is commonly used for quantifying this compound and its metabolites in various matrices, including plasma, pharmaceutical formulations, and tissues. [, , , ]
- TLC: Thin-layer chromatography (TLC) offers a simpler alternative for the simultaneous quantitation of this compound with other drugs in pharmaceutical products. []
ANone:
- Domperidone: Similar to this compound, Domperidone is a dopamine antagonist with prokinetic properties. Studies comparing their efficacy in treating functional dyspepsia yielded mixed results, with some indicating comparable efficacy. [, ]
- Cisapride: While a potent 5-HT4 agonist, Cisapride's use is limited by its potential for serious cardiac side effects. [, ] Studies show that this compound exhibits a more favorable safety profile, particularly regarding cardiac risks. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.